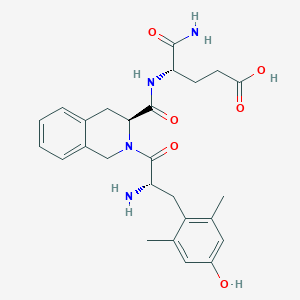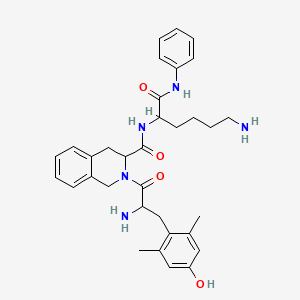
H-Dmt-Tic-NH-CH2-Indn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-CH2-Indn is a synthetic opioid peptide that has garnered significant interest in the field of medicinal chemistry. This compound is derived from the Dmt-Tic pharmacophore, which is known for its high affinity and selectivity towards delta-opioid receptors. The compound is characterized by the presence of 2,6-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), linked to an indane moiety (Indn).
Preparation Methods
The synthesis of H-Dmt-Tic-NH-CH2-Indn involves solid-phase peptide synthesis (SPPS) and solution-phase methods. The process typically begins with the protection of amino acid residues using Fmoc (9-fluorenylmethyloxycarbonyl) technology. Boc-Dmt-OH or Boc-Tyr (But)-OH is condensed with H-L-Tic-OBut or H-D-Tic-OBut, respectively . The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99%. The characteristics of the synthesized peptides are determined using techniques such as 1H-NMR, FAB-MS, melting point analysis, and thin-layer chromatography (TLC) .
Chemical Reactions Analysis
H-Dmt-Tic-NH-CH2-Indn undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogenating agents like thionyl chloride (SOCl2). Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
H-Dmt-Tic-NH-CH2-Indn has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the structure-activity relationships of opioid peptides. In biology and medicine, it serves as a potent delta-opioid receptor agonist, exhibiting properties such as analgesia, antidepressant effects, and neuroprotection . The compound is also investigated for its potential therapeutic applications in treating chronic pain, depression, and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of H-Dmt-Tic-NH-CH2-Indn involves its binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in the inhibition of adenylate cyclase activity, reduction of calcium ion currents, and inhibition of neurotransmitter release . The compound’s effects are mediated through the modulation of molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and brain-derived neurotrophic factor (BDNF) .
Comparison with Similar Compounds
H-Dmt-Tic-NH-CH2-Indn is unique due to its high selectivity and affinity for delta-opioid receptors. Similar compounds include H-Dmt-Tic-Gly-NH-Ph and H-Dmt-Tic-NH-CH2-Bid, which also exhibit delta-opioid receptor activity . this compound stands out due to its enhanced pharmacological properties, such as greater potency and selectivity . Other related compounds include H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), which is a dual mu/delta-opioid receptor antagonist with applications in obesity and osteoporosis research .
Properties
Molecular Formula |
C31H35N3O3 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H35N3O3/c1-19-11-26(35)12-20(2)27(19)16-28(32)31(37)34-18-25-10-6-5-9-24(25)15-29(34)30(36)33-17-21-13-22-7-3-4-8-23(22)14-21/h3-12,21,28-29,35H,13-18,32H2,1-2H3,(H,33,36)/t28-,29-/m0/s1 |
InChI Key |
DDWRUPXWANOFLU-VMPREFPWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


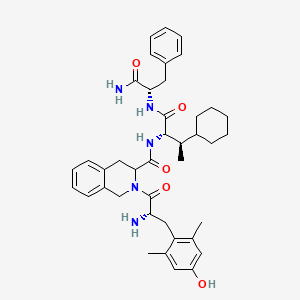
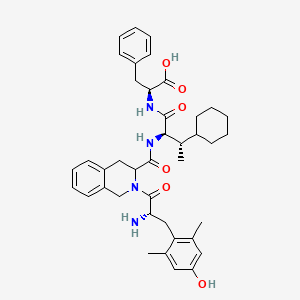
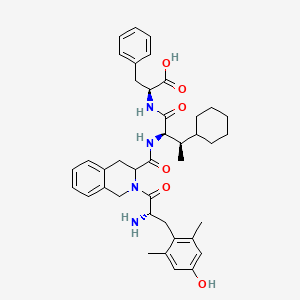
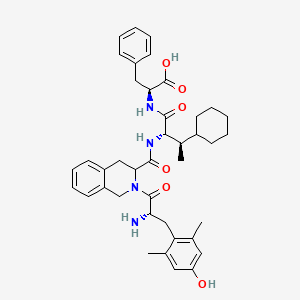
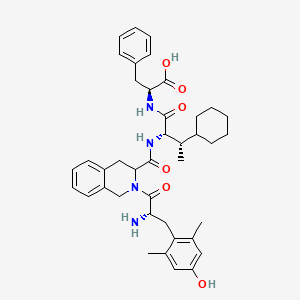
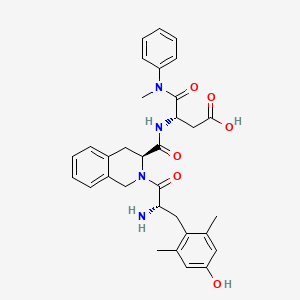
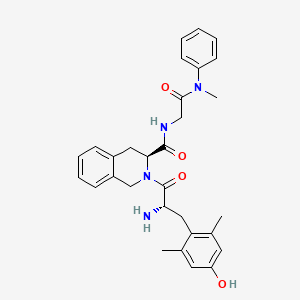
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
